Norketotifen Hydrochloride

Description

Contextualizing Norketotifen (B1244999) as a Biologically Active Metabolite

Norketotifen is the principal biologically active metabolite of ketotifen (B1218977). wikipedia.orgevitachem.comnih.gov Following oral administration, ketotifen undergoes extensive metabolism in the liver. wikipedia.orgmims.com This process is primarily facilitated by cytochrome P450 enzymes, particularly CYP3A4, which demethylates ketotifen to form norketotifen. wikipedia.org In vitro studies utilizing human liver microsomes and hepatocytes have confirmed that norketotifen is the major demethylated hepatic metabolite. nih.govwikipedia.org

Pharmacologically, norketotifen is far from inert. It retains significant biological activity, exhibiting potency as a histamine (B1213489) H1 receptor antagonist and mast cell stabilizer that is comparable to its parent compound, ketotifen. wikipedia.orgwikipedia.orgspringer.com This inherent activity means that when ketotifen is administered, a portion of its therapeutic effect is likely mediated through its conversion to norketotifen. nih.gov The other major metabolite, 10-hydroxyketotifen, is considered inactive. wikipedia.org

Historical Perspectives in Ketotifen and Norketotifen Research

The story of norketotifen research is intrinsically linked to the history of ketotifen. Ketotifen was first patented in 1970 by Sandoz Pharmaceuticals and entered medical use in 1976. wikipedia.orgwikiwand.com It was developed as a second-generation antihistamine and mast cell stabilizer for treating allergic conditions like asthma and allergic conjunctivitis. wikipedia.orghmdb.ca

A pivotal moment in its history occurred when ketotifen was unexpectedly found to be effective against atopic dermatitis and asthma, conditions with a significant inflammatory component. iomcworld.com This discovery expanded its use but was hampered by a significant limitation: ketotifen is one of the most sedating antihistamines, a side effect that restricts its clinical utility. iomcworld.comgoogle.com This challenge prompted researchers to investigate its metabolites more closely, leading to a dedicated focus on norketotifen. wikipedia.orgwikiwand.com Early research confirmed norketotifen's antihistaminic activity and also suggested it possessed potent anti-inflammatory properties, setting the stage for its independent study. google.comgoogle.com

Rationale for Dedicated Norketotifen Hydrochloride Research: Expanding Mechanistic and Therapeutic Understanding

The primary impetus for dedicated research into this compound is its distinct pharmacological profile compared to ketotifen, particularly regarding its side effects and mechanism of action. google.com

A key finding that has propelled norketotifen research forward is that it is largely devoid of the severe, dose-limiting sedative effects associated with ketotifen. nih.govwikipedia.orgiomcworld.comgoogle.com This crucial difference suggests that ketotifen may function as a sedating prodrug that is converted in the body to a non-sedating, active metabolite. wikipedia.orgnih.goviomcworld.com The absence of sedation could potentially allow for the administration of higher, more effective doses of norketotifen to treat inflammatory conditions. wikipedia.orgwikipedia.org

Furthermore, research has uncovered that norketotifen possesses potent anti-inflammatory activities that are distinct from its parent compound. Studies have shown it can cause a potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), an effect not seen with ketotifen itself. evitachem.comnih.govwikipedia.org This has led to the view of norketotifen as a non-sedating metabolite with significant anti-inflammatory properties. wikipedia.orgnih.gov

This unique combination of properties has broadened the scope of research into norketotifen for a variety of conditions beyond traditional allergies, including influenza, malaria, and other chronic inflammatory diseases. wikipedia.orgspringer.comnih.govpharmaceutical-technology.com Adding to its unique profile, norketotifen has been found to inhibit both histamine-1 (H1) and histamine-4 (H4) receptors, identifying it as a new type of histamine receptor inhibitor. iomcworld.com This dual action, combined with its role as a mast cell stabilizer and eosinophil accumulation inhibitor, provides a strong rationale for its continued investigation as a new molecular entity. springer.comiomcworld.com

Research Findings on Norketotifen

The table below summarizes and compares key attributes of Ketotifen and its active metabolite, Norketotifen, based on available research.

| Feature | Ketotifen | Norketotifen |

| Primary Activity | H1 Antihistamine, Mast Cell Stabilizer wikipedia.orgspringer.com | H1 & H4 Antihistamine, Mast Cell Stabilizer springer.comiomcworld.com |

| Sedative Effects | Severe, dose-limiting nih.goviomcworld.comgoogle.com | Devoid of severe sedative effects wikipedia.orgnih.goviomcworld.com |

| Anti-Inflammatory Action | Inhibits eosinophil accumulation wikipedia.orgmims.com | Potent inhibitor of TNF-α release, inhibits eosinophil accumulation nih.govwikipedia.orgiomcworld.com |

| Metabolic Relationship | Parent Drug wikipedia.org | Major active metabolite of Ketotifen nih.govwikipedia.orgnih.gov |

The following table details some of the specific mechanistic findings from Norketotifen research.

| Research Area | Finding |

| Receptor Antagonism | Acts as an antagonist at both Histamine H1 and H4 receptors. evitachem.comspringer.comiomcworld.com |

| Mast Cell Stabilization | Prevents the degranulation of mast cells, inhibiting the release of inflammatory mediators. wikipedia.orgspringer.com |

| Cytokine Inhibition | Expresses potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine TNF-α. wikipedia.orgevitachem.comnih.govwikipedia.org |

| Eosinophil Activity | Acts as an inhibitor of eosinophil accumulation. iomcworld.com |

| Antimalarial Activity | In vitro, it is a more potent antimalarial than ketotifen, suggesting the antimalarial activity of ketotifen is mediated through norketotifen. wikipedia.orgnih.gov |

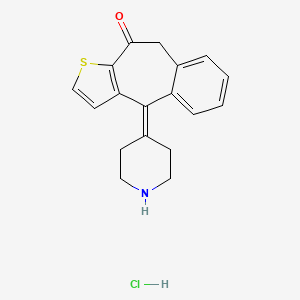

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS.ClH/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16;/h1-4,7,10,19H,5-6,8-9,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBNVBKRXCDDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Stereochemical Investigations of Norketotifen Hydrochloride

Contemporary Synthetic Methodologies for Norketotifen (B1244999) Hydrochloride

The synthesis of Norketotifen, and particularly its individual stereoisomers, has evolved to optimize yield, purity, and stereochemical integrity. The primary approaches begin with the precursor Ketotifen (B1218977) and involve sophisticated chemical transformations.

Demethylation Strategies from Ketotifen Precursors

The conversion of Ketotifen to Norketotifen is fundamentally a demethylation reaction, targeting the N-methyl group on the piperidine (B6355638) ring. evitachem.comgoogle.com

One approach involves oxidative demethylation, where agents like hydrogen peroxide or cytochrome P450 enzymes can be utilized to cleave the N-methyl group. evitachem.com

A more refined and stereochemically controlled strategy has been developed to avoid harsh conditions that could lead to racemization. google.comgoogle.com This multi-step method, while starting from an optically active Ketotifen precursor, does not involve a direct one-step demethylation. Instead, it proceeds through the formation of an intermediate carbamate (B1207046). In this process, an enantiomer of Ketotifen (e.g., (+)-(R)-Ketotifen) is reacted with 2,2,2-trichloroethyl chloroformate. This step displaces the methyl group and installs a trichloroethoxycarbonyl protecting group on the piperidine nitrogen. Subsequent reductive cleavage of this protecting group with zinc dust yields the corresponding Norketotifen enantiomer. google.comgoogleapis.com

Stereoselective Synthesis Approaches, Including Chiral Templates and Resolution

Achieving high enantiomeric purity is paramount in the synthesis of Norketotifen's stereoisomers. The preferred and most thoroughly documented method begins not with the resolution of Norketotifen itself, but with its precursor, Ketotifen. google.comgoogle.com

Racemic Ketotifen is first separated into its individual (R) and (S) enantiomers through classical resolution. google.comgoogle.com This is accomplished by fractional crystallization, a technique that involves forming diastereomeric salts with a chiral resolving agent. wikipedia.org Specifically, the salts of racemic Ketotifen are formed with enantiomerically pure tartaric acid derivatives, such as (−)—O,O′-di(p-toluoyl)-R-tartaric acid and (+)—O,O′-di(p-toluoyl)-S-tartaric acid. google.comgoogle.comgoogle.com The differing solubilities of these diastereomeric salts allow for their separation by crystallization. wikipedia.org

Once the optically pure Ketotifen enantiomers are isolated, they serve as the starting material for the stereospecific synthesis of the corresponding (R)- or (S)-Norketotifen, ensuring the chiral integrity is maintained throughout the process. Other potential, though less detailed, methods for achieving stereoselectivity include the use of chiral templates during synthesis and chromatographic separation on chiral supports. google.comgoogle.comgoogle.com

Alternative Synthetic Routes and Innovations

A significant innovation in Norketotifen synthesis is a method designed to circumvent strenuous reaction conditions that could compromise the stereochemical purity of the product through racemization. google.comgoogle.comgoogle.com This patented route provides a reliable pathway to optically active Norketotifen isomers.

The key steps of this innovative synthesis are:

Carbamate Formation: An optically pure Ketotifen enantiomer, such as (+)-(R)-Ketotifen, is reacted with 2,2,2-trichloroethyl chloroformate. The reaction is conducted in the presence of a base like anhydrous sodium carbonate and a phase-transfer catalyst, benzyltriethylammonium chloride (BTEAC). google.comgoogle.com This forms the N-(2,2,2-trichloroethoxycarbonyl) intermediate.

Reductive Cleavage: The resulting carbamate intermediate is then treated with activated zinc dust in a solvent such as tetrahydrofuran (B95107) (THF). google.comgoogleapis.com This step selectively cleaves the trichloroethoxycarbonyl group, yielding the free secondary amine of the desired Norketotifen enantiomer. googleapis.com

This approach is advantageous as it proceeds under mild conditions, thus preserving the atropisomeric configuration of the molecule.

Atropisomerism and Stereochemical Purity in Norketotifen Synthesis

The existence of stable (R) and (S) atropisomers is a defining characteristic of Norketotifen. The synthesis and isolation of these individual stereoisomers in high purity are essential for evaluating their distinct pharmacological properties.

Synthesis and Isolation of (R)-Norketotifen and (S)-Norketotifen

The synthesis of enantiomerically pure (R)- and (S)-Norketotifen is systematically achieved from the corresponding resolved Ketotifen enantiomers. The process for synthesizing (R)-Norketotifen, for example, begins with (+)-(R)-Ketotifen. google.comgoogleapis.com The crude (R)-Norketotifen obtained after the reductive cleavage step can be isolated and purified. A common method for isolation and handling is the formation of a crystalline salt, such as a fumarate (B1241708). google.comgoogleapis.com This is achieved by dissolving the crude (R)-Norketotifen base in a solvent like dichloromethane (B109758) and adding it to a solution of fumaric acid in ethanol. googleapis.com The resulting (R)-Norketotifen fumarate salt crystallizes from the solution and can be collected. googleapis.com An analogous procedure starting from (-)-(S)-Ketotifen is employed to yield (S)-Norketotifen. google.com

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Resolution of Precursor | Racemic Ketotifen | (+)-O,O′-di(p-toluoyl)-S-tartaric acid or (-)-O,O′-di(p-toluoyl)-R-tartaric acid, Fractional Crystallization | (+)-(R)-Ketotifen and (-)-(S)-Ketotifen | google.comgoogle.comgoogle.com |

| 2. Carbamate Formation (R-Isomer) | (+)-(R)-Ketotifen | 2,2,2-Trichloroethyl chloroformate, Na2CO3, Benzyltriethylammonium chloride (BTEAC) | (R)-4-(1-(2,2,2-Trichloroethoxycarbonyl)-4-piperidylidene)-...-10-one | google.comgoogle.com |

| 3. Reductive Cleavage (R-Isomer) | (R)-Carbamate Intermediate | Activated Zinc Dust, Tetrahydrofuran (THF) | Crude (R)-Norketotifen | google.comgoogleapis.com |

| 4. Salt Formation & Isolation (R-Isomer) | Crude (R)-Norketotifen | Fumaric Acid, Dichloromethane/Ethanol | (R)-Norketotifen Fumarate | googleapis.com |

Table 1: Summary of Stereoselective Synthesis and Isolation of (R)-Norketotifen. A similar pathway is used for the (S)-enantiomer.

Analytical Characterization of Stereoisomers

Confirming the identity, structure, and stereochemical purity of the synthesized Norketotifen atropisomers requires specific analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the definitive method for determining enantiomeric purity. sigmaaldrich.com

Studies have quantified Norketotifen atropisomers using validated chiral HPLC assays. researchgate.netnih.gov For characterization, specific conditions are reported, such as using a Merck Chiradex 5μm column with a mobile phase of 95:5 pH 4.0 sodium phosphate-acetonitrile. google.com Under these conditions, the two enantiomers exhibit distinct retention times (Rt), allowing for their separation and quantification. An enantiomeric excess (ee) of 95% has been reported for the synthesized isomers. google.com

In addition to chromatographic analysis, nuclear magnetic resonance (NMR) spectroscopy is used to confirm the chemical structure of the final products. Detailed ¹H-NMR data for the fumarate salts of both (R)- and (S)-Norketotifen have been documented, verifying the molecular framework. googleapis.comgoogle.com

| Technique | Parameter | Reported Value/Condition | Reference |

|---|---|---|---|

| Chiral HPLC | Column | Merck Chiradex 5μm | google.com |

| Mobile Phase | 95:5 pH 4.0 sodium phosphate-acetonitrile | google.com | |

| Retention Time (Rt) | 13.0 min (R-isomer), 7.5 min (S-isomer) | google.com | |

| Enantiomeric Purity (ee) | 95% ee | google.com | |

| Detection | 254 nm | google.com | |

| ¹H-NMR (DMSO-d₆) | Compound | (R)-Norketotifen Fumarate & (S)-Norketotifen Fumarate | googleapis.comgoogle.com |

| Characteristic Signals (δ, ppm) | 7.99 (m, 1H), 7.40-7.31 (m, 1H), 7.30-7.11 (m, 4H), 6.43 (s, 2H), 4.35 (d, 1H), 3.65 (d, 1H), 3.25-2.28 (m, 8H) | googleapis.comgoogle.com |

Table 2: Analytical Data for the Characterization of Norketotifen Stereoisomers.

Comprehensive Metabolic Profiling of Norketotifen in Preclinical Research

Norketotifen (B1244999) as a Primary Hepatic Metabolite of Ketotifen (B1218977)

Enzymatic Pathways of Demethylation

The N-demethylation of ketotifen to form norketotifen is a Phase I metabolic reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. wikipedia.orgwikipedia.org Specifically, CYP3A4 has been identified as a key enzyme responsible for this demethylation process. wikipedia.orgwikipedia.org This enzymatic reaction involves the removal of a methyl group from the piperidine (B6355638) nitrogen of the ketotifen molecule. The process is one of oxidative demethylation, a common pathway for the metabolism of many xenobiotics. mdpi.com

In Vitro Metabolism Studies: Human Liver Microsomes and Hepatocytes Models

In vitro models are indispensable tools for studying drug metabolism, providing a controlled environment to investigate specific metabolic pathways. Human liver microsomes and hepatocytes are the most commonly used systems for this purpose. dls.comnih.gov

Human Liver Microsomes: These are subcellular fractions of the liver that are rich in CYP enzymes, making them an ideal model for studying Phase I metabolic reactions like N-demethylation. researchgate.net Studies using human liver microsomes have demonstrated that the N-demethylation of ketotifen is a primary metabolic pathway, leading to the formation of norketotifen. nih.govnih.gov

Hepatocytes: As the primary cells of the liver, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and are considered the gold standard for in vitro metabolism studies. dls.com Investigations using human hepatocytes have corroborated the findings from microsomal studies, confirming that norketotifen is a major hepatic metabolite of ketotifen. nih.govresearchgate.net

| In Vitro Model | Key Findings |

| Human Liver Microsomes | Confirmed N-demethylation as a major metabolic pathway of ketotifen. |

| Human Hepatocytes | Validated the formation of norketotifen as a primary hepatic metabolite. |

Identification and Characterization of Secondary Norketotifen Metabolites

Following its formation, norketotifen can undergo further biotransformation to form secondary metabolites. These subsequent metabolic steps involve both Phase I and Phase II reactions.

10-Hydroxy-Norketotifen

A significant secondary metabolite of norketotifen is 10-hydroxy-norketotifen. google.com This metabolite is formed through the reduction of the ketone group at the 10-position of the norketotifen molecule to a hydroxyl group. google.com This is a Phase I reduction reaction. The resulting compound, 10-hydroxy-norketotifen, has also been a subject of pharmacological interest. google.com

N-Glucuronidation Pathways

N-glucuronidation is a common Phase II conjugation reaction that increases the water solubility of metabolites, facilitating their excretion from the body. wikipedia.org Norketotifen, containing a secondary amine, can undergo N-glucuronidation. This process involves the attachment of a glucuronic acid moiety to the nitrogen atom of the piperidine ring. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org While the parent compound, ketotifen, is known to be a substrate for UGT1A3 and UGT1A4, it is plausible that norketotifen is also metabolized by these or other UGT isoforms. nih.gov

Other Oxidative and Reductive Metabolic Products

In addition to the formation of 10-hydroxy-norketotifen, other oxidative and reductive metabolic pathways may be involved in the further biotransformation of norketotifen. The metabolism of the parent compound, ketotifen, also includes N-oxidation. nih.gov It is conceivable that norketotifen could also be a substrate for similar oxidative transformations. The reduction of the ketone group is a key reductive pathway, as seen in the formation of 10-hydroxy-norketotifen. google.com

| Metabolic Pathway | Resulting Metabolite | Enzyme Family |

| N-Demethylation (of Ketotifen) | Norketotifen | Cytochrome P450 (CYP) |

| Ketone Reduction | 10-Hydroxy-Norketotifen | Aldo-Keto Reductases (likely) |

| N-Glucuronidation | Norketotifen-N-glucuronide | UDP-glucuronosyltransferases (UGT) |

| N-Oxidation | N-oxide norketotifen (potential) | Cytochrome P450 (CYP) / Flavin-containing monooxygenases (FMO) |

Interspecies Comparative Metabolic Studies of Norketotifen

The metabolic fate of xenobiotics can vary significantly between species, and Norketotifen is no exception. In preclinical research, understanding these differences is paramount for selecting the appropriate animal models for efficacy and safety studies. The formation of Norketotifen occurs primarily through the N-demethylation of Ketotifen, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov

In vitro studies using liver microsomes and hepatocytes from various preclinical species have revealed distinct patterns in the metabolism of Ketotifen, which directly impacts the formation of Norketotifen. For instance, studies have highlighted that oxidation is a major metabolic pathway for Ketotifen in rat hepatocytes. nih.gov In contrast, rabbit hepatocytes exhibit a more complex metabolic profile, where in addition to oxidation, glucuronidation and sulfation play significant roles. nih.gov

While direct quantitative comparisons of Norketotifen formation across multiple species are not extensively documented in publicly available literature, the existing data underscores the species-specific nature of Ketotifen metabolism. These differences in metabolic pathways suggest that the extent of Norketotifen formation will likely vary among preclinical models such as rats, rabbits, dogs, and monkeys. This variability is a critical consideration when extrapolating preclinical pharmacokinetic and pharmacodynamic data to humans.

| Species | Primary Metabolic Pathway for Ketotifen | Key Metabolic Reactions |

|---|---|---|

| Rat | Oxidation | N-demethylation to Norketotifen |

| Rabbit | Oxidation, Glucuronidation, Sulfation | N-demethylation to Norketotifen, followed by potential conjugation reactions |

Preclinical Pharmacokinetic Research Considerations: Prodrug Conversion Dynamics

The concept of Ketotifen acting as a prodrug for its active metabolite, Norketotifen, is a central theme in its pharmacological evaluation. wikipedia.org A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. Understanding the conversion dynamics of Ketotifen to Norketotifen is therefore essential for interpreting preclinical pharmacokinetic data and predicting the therapeutic efficacy of Norketotifen.

Following the administration of Ketotifen in preclinical models, both the parent drug and its metabolite, Norketotifen, can be detected in systemic circulation. The relative concentrations and pharmacokinetic profiles of these two compounds provide insights into the rate and extent of the metabolic conversion. For instance, in studies conducted in mice, it has been observed that after the administration of Ketotifen, the plasma levels of Norketotifen are significantly higher than those of Ketotifen itself. wikipedia.org This observation supports the hypothesis that Ketotifen is efficiently converted to Norketotifen in this species.

While comprehensive comparative pharmacokinetic data for both Ketotifen and Norketotifen across a range of preclinical species remains to be fully elucidated in the literature, available data from individual species studies can be informative. For example, a study in Beagle dogs following oral administration of Ketotifen syrup provided detailed pharmacokinetic parameters for the parent drug.

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 4.332 - 4.454 |

| Tmax (h) | 1.500 - 1.542 |

| AUC (ng·h/mL) | 27.282 - 28.643 |

| t1/2 (h) | 4.853 - 5.094 |

To fully characterize the prodrug conversion dynamics, it is crucial for future preclinical studies to simultaneously quantify the plasma concentrations of both Ketotifen and Norketotifen over time. This would allow for a direct comparison of their pharmacokinetic profiles, including parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). Such data would provide a clearer understanding of the efficiency of Norketotifen formation and its subsequent disposition in different preclinical species, which is vital for the rational design of further studies.

Mechanistic Pharmacology and Receptor Interaction Research of Norketotifen Hydrochloride

Elucidating Histamine (B1213489) Receptor Antagonism by Norketotifen (B1244999)

Norketotifen's interaction with the histaminergic system is a primary contributor to its therapeutic effects. The compound is a potent antagonist of the histamine H1 receptor and also interacts with other histamine receptor subtypes, contributing to its broad anti-inflammatory and immunomodulatory profile.

The affinity of Norketotifen for the histamine H1 receptor has been quantified using competitive radioligand binding assays, such as the [3H]mepyramine binding assay. nih.gov Mepyramine (also known as pyrilamine) is a potent H1 antagonist that, in its radiolabeled form ([3H]mepyramine), is widely used to characterize the binding affinity of other ligands to the H1 receptor. google.comnih.govnih.gov

Norketotifen, like its parent compound ketotifen (B1218977), exists as optically active atropisomers due to restricted rotation around a single bond. nih.gov These are designated as R-norketotifen (RN) and S-norketotifen (SN). Research has shown that these atropisomers exhibit stereoselective interactions with the histamine H1 receptor. Specifically, studies utilizing the [3H]mepyramine binding assay with rat brain cell membranes have demonstrated that the S-atropisomer (SN) possesses the lowest affinity for central nervous system (CNS) H1 receptors compared to the R-atropisomer (RN) and ketotifen itself. nih.govresearchgate.netresearchgate.net This lower affinity of SN for CNS H1 receptors is a key factor in its reduced sedative potential. wikipedia.orgnih.gov

| Compound | Relative Affinity for CNS H1 Receptor | Reference |

|---|---|---|

| S-Norketotifen (SN) | Lowest | nih.govresearchgate.net |

| R-Norketotifen (RN) | Higher than SN | |

| Ketotifen (racemic) | Higher than SN |

Pharmacological studies indicate that Norketotifen's effects are qualitatively similar to ketotifen, functioning as a histamine H1 antagonist with a varying degree of H2 receptor antagonism. google.com This suggests a degree of selectivity for the H1 receptor over the H2 receptor.

The concept of inverse agonism is central to the modern understanding of H1-receptor antagonists. nih.gov In this model, H1 receptors exist in an equilibrium between an inactive and an active conformation. nih.gov While traditional antagonists simply block the agonist (histamine) from binding, inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor. nih.govpatsnap.com This action reduces the basal, histamine-independent activity of the receptor, a phenomenon known as constitutive activity. nih.gov All H1-antihistamines that have been studied for this property have been identified as inverse agonists. nih.gov While Norketotifen is classified as an H1 antagonist, specific studies characterizing it as an inverse agonist are not extensively detailed in the current literature. However, given the established pharmacology of this class of drugs, it is mechanistically plausible that it functions as an inverse agonist. nih.govresearchgate.net

Exploratory research has revealed that Norketotifen's interaction with the histaminergic system extends beyond the H1 receptor. Studies have reported that Norketotifen also acts as an inhibitor of the histamine H4 receptor. This dual antagonism of both H1 and H4 receptors positions Norketotifen as a novel type of histamine inhibitor.

The H4 receptor is primarily expressed on cells of the immune system, including mast cells and eosinophils, and its activation is linked to chemotaxis and the modulation of inflammatory responses. mdpi.com By blocking the H4 receptor, Norketotifen can potentially modulate immune cell trafficking, such as eosinophil chemotaxis, in a manner distinct from its H1-mediated effects. This additional mechanism adds another layer to the compound's anti-inflammatory and immunomodulatory capabilities, representing a significant therapeutic strategy for allergic and inflammatory conditions.

Mast Cell Stabilization Mechanisms

Beyond receptor antagonism, a cornerstone of Norketotifen's pharmacology is its ability to function as a mast cell stabilizer. wikipedia.org Mast cells are critical effector cells in allergic reactions, releasing a host of pre-formed and newly synthesized inflammatory mediators upon activation. frontiersin.org By stabilizing these cells, Norketotifen inhibits the release of these substances, thereby dampening the inflammatory response.

Norketotifen has been shown to potently inhibit the release of key pro-inflammatory mediators. Research indicates that Norketotifen expresses a potent and dose-dependent inhibition of the release of tumor necrosis factor-alpha (TNF-α) from activated human buffy coat preparations. nih.gov The parent compound, ketotifen, has also been demonstrated to inhibit the release of histamine from mast cells and basophils. nih.govnih.gov For instance, in vivo studies in patients with physical urticarias showed that ketotifen therapy was associated with marked reductions in plasma histamine levels following stimulation, confirming its ability to inhibit cutaneous mast-cell degranulation. sci-hub.se Given that Norketotifen is the active metabolite with similar mast cell stabilizing properties, it is a key contributor to this effect. wikipedia.orgbodyofharmony.com

| Mediator | Cell Type(s) | Compound Studied | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Human Buffy Coat Preparations, Peripheral Blood Mononuclear Cells | Norketotifen, Ketotifen | nih.govnih.govnih.gov |

| Histamine | Mast Cells, Basophils | Ketotifen | nih.govnih.govsci-hub.se |

The stabilization of mast cells is thought to occur through the modulation of key cellular signaling pathways. One of the primary mechanisms attributed to mast cell stabilizers is the blocking of calcium influx, which is an essential step for degranulation. frontiersin.orgwikipedia.org The parent compound, ketotifen, is known to inhibit the calcium-dependent degranulation of mast cells. nih.gov This effect is believed to be mediated by blocking Ca2+ channels that are essential for the fusion of histamine-containing vesicles with the cell membrane and subsequent exocytosis. frontiersin.org Studies have shown that ketotifen acts as a store-operated calcium channel blocker, which contributes to its stabilizing effect on mast cells. researchgate.net

Furthermore, Norketotifen's ability to inhibit the release of cytokines like TNF-α suggests an interaction with intracellular signaling cascades that regulate gene transcription and protein synthesis. nih.govnih.gov The inhibition of TNF-α release points to a modulation of inflammatory pathways that are critical in sustaining allergic and inflammatory responses. By preventing both the immediate release of pre-formed mediators like histamine and the subsequent synthesis and release of cytokines, Norketotifen provides a comprehensive blockade of mast cell-driven inflammation.

Anti-inflammatory Cascade Modulation

Norketotifen demonstrates significant modulation of key inflammatory pathways, a critical aspect of its therapeutic potential. google.com Its anti-inflammatory profile extends beyond simple histamine receptor antagonism, encompassing the inhibition of pro-inflammatory cytokines, prevention of eosinophil accumulation, and interaction with other inflammatory mediators.

A noteworthy characteristic of Norketotifen is its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine central to numerous inflammatory disorders. wikipedia.orgnih.gov Research has demonstrated that Norketotifen exhibits a potent and dose-dependent inhibition of TNF-α release from activated human buffy coat preparations. wikipedia.org This action is considered a key component of its anti-inflammatory activity. wikipedia.org The parent compound, Ketotifen, has also been observed to reduce TNF-α concentrations in various experimental models. nih.govresearchgate.net

Table 1: Research Findings on Norketotifen and TNF-α Inhibition

| Finding | Compound | System Studied | Significance | Reference |

|---|---|---|---|---|

| Potent, dose-dependent inhibition of TNF-α release | Norketotifen | Activated human buffy coat preparations | Highlights a key anti-inflammatory mechanism distinct from its parent compound. | wikipedia.org |

| Researched for anti-inflammatory activity | Norketotifen | General Research | Under investigation as a primary mechanism of action. | wikipedia.org |

Eosinophils are key effector cells in allergic inflammation, and their accumulation at inflammatory sites contributes significantly to tissue damage. The prevention of eosinophil accumulation is a crucial anti-inflammatory mechanism. Research on the parent compound, Ketotifen, provides significant insight into this process. Ketotifen has been shown to inhibit the chemotaxis of eosinophils in response to various potent chemoattractants, including Platelet-Activating Factor (PAF), Interleukin-5 (IL-5), and eotaxin. nih.govarvojournals.orgnih.gov This action can limit the number of eosinophils present at the site of an allergic reaction. arvojournals.orgnih.gov Furthermore, Ketotifen can inhibit the release of inflammatory mediators from eosinophils and, at clinically relevant concentrations, may even induce primary necrosis of these cells. arvojournals.orgnih.gov

For Norketotifen specifically, its interaction with the histamine H4 receptor is believed to play a role in modulating immune responses, such as eosinophil chemotaxis. This suggests a mechanism of action that is distinct from its H1 receptor-mediated effects.

Table 2: Mechanisms of Eosinophil Inhibition

| Mechanism | Compound | Details | Effect | Reference |

|---|---|---|---|---|

| Inhibition of Chemotaxis | Ketotifen | Dose-dependent inhibition of eosinophil migration towards fMLP, IL-5, eotaxin, and PAF. | Limits the number of eosinophils at the inflammation site. | nih.govarvojournals.orgnih.gov |

| Inhibition of Mediator Release | Ketotifen | Partial inhibition of Eosinophil Cationic Protein (ECP) and Eosinophil Derived Neurotoxin (EDN) release. | Reduces the pathological potential of eosinophils. | arvojournals.orgnih.gov |

| Induction of Necrosis | Ketotifen | Induces primary necrosis in IL-5-treated human eosinophils. | Reduces eosinophil survival and numbers. | nih.gov |

The anti-inflammatory effects of this compound family also involve the modulation of other critical mediators like leukotrienes and Platelet-Activating Factor (PAF).

Leukotrienes: These lipid mediators are responsible for effects such as airway constriction, increased mucus production, and inflammation. drugs.com Studies on Ketotifen have demonstrated its ability to inhibit the release of Leukotriene C4 (LTC4) from eosinophils and to reduce the mucosal generation of both LTC4 and Leukotriene B4 (LTB4) in models of experimental colitis. nih.govnih.gov While direct studies on Norketotifen's role as a leukotriene antagonist are not extensively detailed in the reviewed literature, a patent for Norketotifen does mention its potential for co-administration with leukotriene antagonists, suggesting a complementary therapeutic role. google.com

Platelet-Activating Factor (PAF): PAF is a potent phospholipid mediator involved in a wide array of inflammatory processes, including platelet aggregation, vasodilation, and chemotaxis of leukocytes. wikipedia.org Research has shown that Ketotifen can inhibit PAF-mediated processes, including eosinophil chemotaxis and PAF-induced wheal and flare responses in the skin. nih.govnih.gov In an experimental colitis model, Ketotifen administration was accompanied by a significant reduction in the mucosal generation of PAF. nih.gov The direct interaction of Norketotifen with the PAF receptor system remains an area for further detailed investigation.

Exploration of Antimuscarinic Activity and Receptor Subtypes

Antimuscarinic activity is another facet of the pharmacological profile of this class of compounds. Muscarinic receptors are involved in various physiological functions, and their blockade can lead to a range of effects. In vitro functional experiments were conducted to determine the affinity of Ketotifen for muscarinic receptor subtypes M1, M2, and M3. nih.gov The results indicated that while Ketotifen is a potent muscarinic antagonist, it is devoid of selectivity for these specific receptor subtypes. nih.gov Its pA2 values, a measure of antagonist potency, were found to be in the range of 6.34-6.99 across the studied tissues. nih.gov Another study reported a pKa of 6.7 for Ketotifen at muscarinic receptors. nih.gov

While specific binding studies detailing the affinity and selectivity of Norketotifen for various muscarinic receptor subtypes are not extensively available in the public domain, patent literature indicates that methodologies for such investigations have been considered. google.com These experiments would typically be carried out on membranes prepared from cells engineered to express specific human recombinant muscarinic receptor subtypes to determine the compound's inhibitory concentrations (IC50 values). google.com

Table 3: Muscarinic Receptor Affinity of Ketotifen

| Parameter | Value | Receptor Subtypes Studied | Selectivity | Reference |

|---|---|---|---|---|

| pA2 | 6.34 - 6.99 | M1, M2, M3 | Non-selective | nih.gov |

Advanced in Vitro Research Methodologies and Findings for Norketotifen

Cell-Based Models for Transport and Permeability Studies

Understanding the ability of a compound to cross biological barriers is fundamental to assessing its potential distribution and activity. Cell-based models that mimic these barriers, such as the blood-brain barrier (BBB), are critical tools in preclinical research.

In vitro models are essential for predicting the permeability of the blood-brain barrier. nih.govmdpi.com Cell lines like the human colon adenocarcinoma (Caco-2) and the rat brain endothelial cell line (RBE4) are cultured to form confluent monolayers that simulate the intestinal mucosa and the BBB, respectively. nih.govnih.gov These models allow for the study of drug transport in a controlled environment. nih.gov

Research utilizing RBE4 and Caco-2 cell monolayers has been conducted to investigate the uptake and permeability of norketotifen's atropisomers. nih.govresearchgate.net These studies are designed to measure the rate at which the compound moves from an apical (blood side) to a basolateral (brain side) compartment, providing an apparent permeability coefficient (Papp). researchgate.net The findings from these permeation studies indicate that while norketotifen (B1244999) does cross these cellular barriers, its concentration in the brain is lower than that of its parent compound, ketotifen (B1218977). nih.gov

Norketotifen exists as optically active atropisomers (R-norketotifen and S-norketotifen) due to hindered rotation around a single bond. google.comgoogle.com It is crucial to determine if these different spatial arrangements affect how the molecule is transported across cell membranes, a phenomenon known as stereoselectivity. mdpi.comnih.gov Furthermore, efflux transporters like P-glycoprotein (P-gp), which are expressed in tissues like the BBB, can actively pump drugs out of cells, limiting their accumulation and efficacy. nih.govtg.org.au

Investigations using cell-based models have specifically examined whether the transport of norketotifen is stereoselective. nih.govresearchgate.net The results of these uptake and permeation studies demonstrated no stereoselective transport for norketotifen, meaning the different atropisomers cross the cellular barriers at similar rates. nih.govresearchgate.net This suggests that the transport of norketotifen into the brain is not significantly influenced by stereospecific interactions with influx or efflux transporters in these models. nih.gov

Cellular Assays for Pharmacodynamic Evaluation

Cellular assays are indispensable for evaluating the biological effects of a compound. These assays measure specific cellular responses, such as the inhibition of mediator release, to characterize a drug's pharmacodynamic profile.

Assays designed to measure the inhibition of histamine (B1213489) release are commonly used to assess the mast cell stabilizing properties of anti-allergic compounds. These assays typically involve stimulating mast cells or basophils to degranulate and release histamine, and then measuring the amount of histamine released in the presence and absence of the test compound. While its parent compound, ketotifen, is known to inhibit histamine release, specific in vitro data detailing this effect for norketotifen hydrochloride are less prominent in the literature, with research often focusing on its receptor antagonism and other anti-inflammatory effects. nih.gov

To investigate anti-inflammatory properties, researchers often measure a compound's ability to inhibit the release of pro-inflammatory cytokines and other mediators from immune cells. nih.gov Human buffy coat preparations, which are rich in leukocytes and platelets, provide a relevant ex vivo model for studying inflammatory responses. nih.govmdpi.com

In vitro studies have demonstrated that norketotifen expresses potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect was observed in activated human buffy coat preparations, indicating that norketotifen possesses direct anti-inflammatory activity, distinct from its antihistaminic properties. nih.gov In contrast, the parent compound ketotifen did not show the same inhibitory effect on TNF-α release in these assays. nih.gov

Receptor Binding and Functional Assays (e.g., [3H]Mepyramine Binding)

Receptor binding assays are used to determine the affinity of a drug for a specific receptor. google.com For antihistamines, the primary target is the histamine H1 receptor. Radioligand binding assays, such as the [3H]mepyramine binding assay, are a standard method for this purpose. nih.gov In this competitive assay, the test compound's ability to displace the radiolabeled H1 antagonist ([3H]mepyramine, also known as pyrilamine) from the receptor is measured, allowing for the calculation of its binding affinity (Ki). google.comresearchgate.net

Studies have been conducted to determine the affinity of norketotifen's atropisomers for rat brain H1 receptors using the [3H]mepyramine binding assay. nih.govresearchgate.net The results revealed stereoselective differences in receptor affinity. nih.gov Specifically, the S-atropisomer of norketotifen (S-norketotifen) was found to have the lowest affinity for central nervous system H1 receptors when compared to the R-atropisomer (R-norketotifen) and ketotifen. nih.govresearchgate.net This lower affinity for brain H1 receptors, combined with its lower uptake into the brain, is thought to contribute to its reduced sedative potential. nih.gov

Table 1: Summary of In Vitro Findings for Norketotifen This table is interactive. Click on the headers to sort.

| Assay/Model | Section | Key Finding | Reference |

|---|---|---|---|

| RBE4 & Caco-2 Cell Monolayers | 5.1.1 | Demonstrated permeability across BBB models; brain concentration is lower than the parent compound, ketotifen. | nih.gov |

| Permeability & Efflux Assays | 5.1.2 | No stereoselective transport observed for norketotifen atropisomers. | nih.govresearchgate.net |

| Human Buffy Coat Preparations | 5.2.2 | Potent, dose-dependent inhibition of TNF-α release. | nih.gov |

| [3H]Mepyramine Binding Assay | 5.3 | S-norketotifen shows the lowest binding affinity for rat brain H1 receptors compared to R-norketotifen. | nih.govresearchgate.net |

Antimicrobial Activity Investigations in Microorganism Cultures

Recent in vitro research has revealed that Norketotifen possesses previously unexpected antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of various microorganisms, including both fungi and bacteria, suggesting a broader spectrum of activity beyond its well-established antihistaminic and anti-inflammatory effects.

Laboratory investigations have shown that Norketotifen exhibits inhibitory activity against pathogenic fungi. Specifically, its effect has been noted on species such as Malassezia sp., a yeast associated with various skin conditions, and Candida albicans, an opportunistic fungus that can cause infections in humans. These findings indicate a potential antifungal application for the compound, stemming from its intrinsic ability to curb the proliferation of these microorganisms in culture.

| Fungal Species | Observed In Vitro Effect | Source |

|---|---|---|

| Malassezia sp. | Growth inhibition observed in culture. | nih.gov |

| Candida albicans | Growth inhibition observed in culture. | nih.gov |

In addition to its antifungal effects, Norketotifen has demonstrated activity against bacteria in vitro. A notable finding is its ability to inhibit the growth of Staphylococcus aureus. nih.gov This bacterium is a common cause of skin infections and is frequently found colonizing the skin of individuals with atopic dermatitis, where it is believed to promote inflammation. nih.gov The discovery of Norketotifen's antibacterial action against this species points to another dimension of its therapeutic potential. nih.gov

| Bacterial Species | Observed In Vitro Effect | Source |

|---|---|---|

| Staphylococcus aureus | Growth inhibition observed in culture. | nih.gov |

Antimalarial Efficacy Studies in Parasite Cultures (e.g., Plasmodium falciparum)

Significant research has been conducted on the antimalarial properties of Norketotifen, particularly against the parasite Plasmodium falciparum, the deadliest species causing malaria in humans. These studies have established that Ketotifen, a known antimalarial agent, acts as a prodrug that is metabolized into Norketotifen. nih.gov In vitro evaluations have consistently demonstrated that Norketotifen is a more potent antimalarial compound than its parent, Ketotifen. nih.gov

The research highlights that the antimalarial efficacy of Ketotifen observed in vivo is largely mediated through its conversion to Norketotifen. nih.gov In parasite cultures, Norketotifen shows potent activity against the asexual blood and developing liver-stage parasites. nih.gov The half-maximal inhibitory concentration (IC50) of Norketotifen against P. falciparum is significantly lower than that of Ketotifen, confirming its superior intrinsic activity. nih.gov

| Compound | Relative In Vitro Potency | Key Finding | Source |

|---|---|---|---|

| Norketotifen | More Potent | Identified as the primary active metabolite responsible for Ketotifen's antimalarial effect. | nih.gov |

| Ketotifen | Less Potent | Acts as a prodrug, metabolizing to the more active Norketotifen. | nih.gov |

Preclinical in Vivo Research and Animal Model Applications of Norketotifen

Pharmacological Activity Assessment in Rodent Models

Norketotifen (B1244999) has demonstrated significant anti-inflammatory properties in preclinical research. wikipedia.org Studies have shown that it exerts a potent, dose-dependent inhibition on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). wikipedia.orgnih.gov This mechanism is a key indicator of its anti-inflammatory capabilities. In mouse models, norketotifen has been shown to possess dermal anti-inflammatory activity. researchgate.net Specifically, the S-atropisomer of norketotifen has been noted for its high potency as an anti-inflammatory agent in mice. oup.com The anti-inflammatory profile of norketotifen also involves the stabilization of mast cells and the modulation of key inflammatory pathways, including the inhibition of eosinophil accumulation.

Key Research Findings on Anti-inflammatory Activity

| Finding | Model/System | Implication |

|---|---|---|

| Dose-dependent inhibition of TNF-α release | Activated human buffy coat preparations | Suggests a direct modulatory effect on key inflammatory cytokines. nih.gov |

| Dermal anti-inflammatory activity | Mouse models | Indicates potential for topical applications in inflammatory skin conditions. researchgate.net |

The antihistaminic properties of norketotifen have been well-established in animal models. It is recognized as a potent histamine (B1213489) H1 receptor antagonist, with a potency similar to its parent compound, ketotifen (B1218977). wikipedia.orggoogle.com Pharmacological studies have confirmed that the antihistaminic effects of racemic norketotifen are qualitatively similar to those of racemic ketotifen. google.comgoogle.com This activity is central to its potential use in treating allergic conditions. Both compounds are effective histamine H-1 antagonists. google.com

Investigations into the central nervous system (CNS) penetration of norketotifen have been critical, particularly in understanding its sedative potential compared to ketotifen. Studies in rats have revealed that the brain concentration of norketotifen is lower than that of ketotifen. nih.gov Free and total brain-to-plasma (B/P) ratios were determined after intravenous injection of racemic ketotifen and norketotifen in rats. nih.gov The results from these studies indicate that while both compounds cross the blood-brain barrier, the uptake of norketotifen into the brain is less than that of ketotifen. oup.comnih.gov Uptake and permeation studies using cell monolayers did not show stereoselective transport for either ketotifen or norketotifen. nih.gov

Comparative Pharmacological Investigations of Norketotifen Atropisomers in Animal Models

Norketotifen exists as optically active atropisomers (R- and S-isomers) due to hindered rotation. Research has focused on comparing the pharmacological activities of these individual stereoisomers, particularly concerning their effects on the central nervous system.

A significant finding from rodent studies is the difference in sedative effects between the norketotifen atropisomers. The S-atropisomer of norketotifen (SN) has been shown to cause less sedation than the R-atropisomer (RN) and ketotifen. wikipedia.orgnih.gov Mouse models have been utilized to demonstrate the sedative effects associated with racemic norketotifen and specifically the R-norketotifen isomer. google.com

Comparative CNS Effects of Norketotifen Atropisomers in Rodents

| Compound/Isomer | Sedative Effect in Rodents | CNS H1 Receptor Affinity | Brain Uptake |

|---|---|---|---|

| Ketotifen (Racemic) | Higher | Higher (than SN) | Higher (than Norketotifen) |

| R-Norketotifen (RN) | Higher | Higher (than SN) | Lower (than Ketotifen) |

Advanced Antimalarial Efficacy Research in Animal Models

Emerging preclinical research has identified norketotifen as a compound with potential antimalarial activity. wikipedia.org In vivo studies in mice have shown that norketotifen exhibits antimalarial activity equivalent to ketotifen against both asexual blood-stage and developing liver-stage parasites. researchgate.netnih.gov Interestingly, in vitro studies have found norketotifen to be a more potent antimalarial agent than ketotifen itself. nih.gov

Pharmacokinetic data from mice dosed with ketotifen revealed that the resulting plasma levels of norketotifen were much higher relative to the in vitro inhibitory concentrations (IC50) against Plasmodium falciparum when compared to the levels of ketotifen. wikipedia.orgnih.gov This evidence strongly suggests that the observed antimalarial efficacy of ketotifen in animal models is primarily mediated through its conversion to the active metabolite, norketotifen. wikipedia.orgresearchgate.netnih.gov These findings position norketotifen as a compound of interest for further development as a potential new antimalarial drug. wikipedia.org

Blood Schizonticidal Activity Models (e.g., Plasmodium berghei)

Research has identified that the antimalarial activity of ketotifen is mediated through its demethylated metabolite, norketotifen. researchgate.net In mouse models of malaria, specifically using Plasmodium berghei, norketotifen has demonstrated significant blood schizonticidal activity. researchgate.netnih.gov Studies have shown that norketotifen is a more potent antimalarial in vitro compared to its parent compound, ketotifen, and exhibits equivalent activity in vivo against the asexual blood stages of the parasite. researchgate.netnih.gov

| Compound | In Vivo Efficacy Against Asexual Blood Stage Parasites | Key Finding |

|---|---|---|

| Norketotifen | Equivalent to Ketotifen | Considered the primary active metabolite for antimalarial effects. researchgate.net |

| Ketotifen | Demonstrated Activity | Acts as a prodrug to Norketotifen. researchgate.netnih.gov |

Liver-Stage Parasite Efficacy Models

In addition to its effects on blood-stage parasites, norketotifen has also shown efficacy against the developing liver stages of malaria. researchgate.netnih.gov Utilizing animal models infected with Plasmodium berghei, research has confirmed that norketotifen exhibits activity against these early parasitic forms. researchgate.net The liver stage is a critical phase in the malaria life cycle, and compounds with activity against it are valuable for prophylactic applications.

The demonstration of liver-stage efficacy suggests that norketotifen may have a dual role in combating malaria, by not only treating existing blood-stage infections but also by preventing the establishment of the disease from the initial mosquito bite. The in vivo models have been instrumental in revealing this aspect of norketotifen's bioactivity. researchgate.net

Topical and Oral Efficacy Studies in Disease-Specific Animal Models

Norketotifen has been investigated for its therapeutic potential in a range of disease-specific animal models, with a focus on its anti-inflammatory and anti-allergic properties. Both topical and oral routes of administration have been explored to determine the most effective delivery method for different conditions.

Dermal Application Research (e.g., Atopic Dermatitis Models in Canines)

In the field of veterinary medicine, norketotifen has been evaluated for the treatment of atopic dermatitis in canines. Canine atopic dermatitis serves as a naturally occurring animal model for the human condition, characterized by chronic inflammation and pruritus. nih.gov Topical formulations of compounds with similar mechanisms of action have been shown to be effective in managing localized lesions in atopic dogs. nih.gov

While direct clinical trial data on norketotifen for canine atopic dermatitis is limited in the public domain, the known anti-inflammatory and antipruritic effects of related compounds suggest its potential utility in this area. medpath.com Research in this field often involves evaluating the reduction in clinical signs such as erythema, pruritus, and lesion severity. ufl.edu

Ocular Application Research (e.g., Xerophthalmia Models)

Norketotifen has been investigated for the treatment of xerophthalmia, or dry eye disease, in animal models. nih.gov The anti-allergic properties of related compounds like ketotifen have been well-established in models of allergic conjunctivitis. nih.gov In a guinea pig model of ocular anaphylaxis, topical antihistamines have been shown to reduce the clinical signs of the allergic response, including redness, edema, and discharge. nih.gov

These studies provide a rationale for the investigation of norketotifen in ocular conditions with an allergic or inflammatory component. The conjunctival allergen challenge model is a common method used to assess the efficacy of ophthalmic solutions in preventing the symptoms of allergic conjunctivitis. nih.gov

Respiratory Disorder Models (e.g., Asthma, Rhinitis)

The parent compound of norketotifen, ketotifen, has been studied in animal models of respiratory disorders such as asthma and allergic rhinitis. frontiersin.orgnih.gov In a mouse model of allergic rhinitis, ketotifen was shown to inhibit the increase in sneezing, a key symptom of the condition. nih.gov These models are crucial for evaluating the potential of anti-allergic and anti-inflammatory compounds to alleviate the symptoms of respiratory allergies.

In guinea pig models of asthma, ketotifen has demonstrated the ability to inhibit bronchoconstriction induced by various stimuli. scireq.com The development of allergic rhinitis models in mice, for instance, involves sensitizing the animals to an allergen and then challenging them to elicit an allergic response. nih.gov The effects of therapeutic agents are then evaluated based on the reduction of symptoms and inflammatory markers. nih.gov

| Parameter | Effect of Ketotifen | Significance |

|---|---|---|

| Sneezing | Inhibited the increase in sneezing events | Demonstrates efficacy in reducing a primary symptom of allergic rhinitis. nih.gov |

| Eosinophil Infiltration | Not significantly inhibited by Ketotifen in the cited study | Suggests a primary effect on immediate hypersensitivity symptoms rather than late-phase inflammation. nih.gov |

| Antigen-Specific IgE Production | Not inhibited by Ketotifen | Indicates the mechanism of action is likely not through suppression of the humoral immune response. nih.gov |

Development and Validation of Novel Animal Models for Norketotifen Research

The development and validation of novel animal models are critical for advancing the preclinical assessment of therapeutic compounds like norketotifen. While there is a lack of publicly available information on animal models developed specifically for norketotifen research, the principles of model development and validation are broadly applicable.

The selection of an appropriate animal model is a crucial first step and depends on the specific disease being studied. nih.gov For instance, in asthma research, mouse models are frequently used due to their well-characterized immune systems and the availability of genetic tools. frontiersin.org The validation of these models involves ensuring that they accurately recapitulate key aspects of the human disease, including pathophysiology, symptomatology, and response to standard treatments. nih.gov

For a compound like norketotifen, with its known anti-allergic and anti-inflammatory properties, established and validated models of allergic inflammation are highly relevant. nih.gov For example, the house dust mite-induced allergic rhinitis model in mice has been characterized to compare different mouse strains for their suitability in reflecting the human allergic response. e-ceo.org The validation of such a model for norketotifen research would involve demonstrating that the model is sensitive to the pharmacological effects of norketotifen and that the observed outcomes are reproducible and relevant to the clinical condition being targeted. nih.gov The use of standardized frameworks to identify and validate the most appropriate animal models can enhance the translational value of preclinical efficacy data. plos.org

Analytical Methodologies for Norketotifen Hydrochloride in Research and Development

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are the cornerstone of analytical methodologies for Norketotifen (B1244999) Hydrochloride, offering high selectivity and sensitivity for its quantification and the assessment of its purity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC): Chiral and Non-Chiral Applications

HPLC is a versatile technique used for both the separation of Norketotifen from other compounds (non-chiral applications) and the separation of its enantiomers (chiral applications).

Chiral Applications: Norketotifen possesses a chiral center, leading to the existence of enantiomers which may exhibit different pharmacological and toxicological profiles. Chiral HPLC is essential for the separation and quantification of these individual enantiomers. A reported method for the analytical chiral separation of Norketotifen enantiomers utilizes a chiral stationary phase to achieve resolution. While specific details for Norketotifen Hydrochloride are not extensively published, a patent for optically active isomers of ketotifen (B1218977) and its metabolites describes a method for assessing the enantiomeric purity of (R)- and (S)-Norketotifen. Based on this, a typical chiral HPLC method would involve a specialized chiral column and a mobile phase optimized for enantioseparation.

Table 1: Illustrative Chiral HPLC Method Parameters for Norketotifen Enantiomer Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 287 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Non-Chiral Applications: Reversed-phase HPLC (RP-HPLC) is a common technique for the routine quantification of this compound in pharmaceutical formulations and for monitoring its chemical stability. These methods typically employ a C8 or C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The method is validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.

Table 2: Typical RP-HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727):0.04M Na₂HPO₄ buffer (pH 4.8) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 287 nm |

| Temperature | 26.5 °C |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Bioanalytical Quantification

For the quantification of this compound in complex biological matrices such as plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The method generally involves protein precipitation or liquid-liquid extraction to isolate the analyte from the biological matrix, followed by chromatographic separation and detection. A stable isotope-labeled internal standard is often used to ensure accuracy and precision. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to enhance selectivity. While specific LC-MS/MS methods for Norketotifen are not widely published, methods for its parent compound, ketotifen, in human plasma have been developed and validated, providing a strong basis for the development of a similar method for Norketotifen. nih.govnih.govlongdom.orgnih.gov

Table 3: Representative LC-MS/MS Method Parameters for Norketotifen Bioanalysis

| Parameter | Condition |

| Chromatography | UPLC/HPLC with a C18 column |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Deuterated Norketotifen |

Spectroscopic and Densitometric Methods

Spectroscopic and densitometric methods offer alternative approaches for the quantification of this compound, particularly in pharmaceutical formulations.

Spectroscopic Methods: UV-Visible spectrophotometry can be a simple and cost-effective method for the determination of this compound in bulk drug and simple dosage forms. The method is based on the measurement of the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). The UV spectrum of a compound is dependent on its chemical structure. For Norketotifen, which shares a core structure with Ketotifen, the UV absorption profile in a solvent like methanol is expected to be similar. The UV spectrum of Ketotifen in methanol shows a maximum absorption wavelength that can be utilized for quantification. researchgate.net

Densitometric Methods: High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometric analysis provides a method for the quantification of this compound. This technique involves spotting the sample on an HPTLC plate, developing the chromatogram with a suitable mobile phase, and then scanning the plate with a densitometer to measure the absorbance of the analyte spot. A densitometric method has been reported for the determination of ketotifen hydrogen fumarate (B1241708) in substances and pharmaceuticals, which could be adapted for Norketotifen. ptfarm.plmdpi.comajprr.com

Table 4: Illustrative HPTLC-Densitometry Method Parameters

| Parameter | Condition |

| Stationary Phase | HPTLC silica (B1680970) gel 60 F254 plates |

| Mobile Phase | Toluene:Chloroform:Ethanol (e.g., 5:4:2, v/v/v) |

| Application | Bandwise application |

| Detection | Densitometric scanning at 287 nm |

Method Validation in Complex Biological Matrices and Pharmaceutical Formulations

Validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the generated data. The validation process is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.govijprajournal.comresearchgate.net The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. ajprr.comnih.govresearchgate.netugm.ac.id

For methods intended for the analysis of this compound in biological matrices , additional validation experiments such as assessment of matrix effects, recovery, and stability in the biological matrix are essential. nih.govresearchgate.netanapharmbioanalytics.com For pharmaceutical formulations , validation would also include forced degradation studies to demonstrate the stability-indicating nature of the method. nih.govajprr.comnih.govresearchgate.net

Table 5: Representative Validation Parameters for a this compound HPLC Assay

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from placebo or degradation products |

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

The validated analytical methods described above are instrumental in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound.

Pharmacokinetic Studies: In preclinical PK studies, these analytical methods are used to measure the concentration of this compound in biological fluids (e.g., plasma, urine) and tissues over time after administration to animal models. This data is used to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME), including bioavailability, clearance, volume of distribution, and half-life. The high sensitivity of LC-MS/MS makes it particularly suitable for these studies, where drug concentrations can be very low. nih.govlongdom.orgnih.gov

Pharmacodynamic Studies: In preclinical PD studies, these analytical methods are used to correlate the concentration of this compound at the site of action with its pharmacological effect. For instance, by measuring the levels of Norketotifen in relevant tissues and correlating these with biomarkers of efficacy (e.g., inhibition of histamine (B1213489) release), researchers can establish a dose-response relationship. This information is crucial for understanding the mechanism of action and for selecting appropriate doses for further development. mdpi.comzenodo.org

The accurate and reliable data generated by these analytical methodologies are fundamental for building a comprehensive understanding of the preclinical profile of this compound and for making informed decisions regarding its progression into clinical development.

Emerging Research Directions and Future Perspectives for Norketotifen Hydrochloride

Norketotifen (B1244999) in Drug Repurposing Initiatives: Preclinical Evidence and Hypothesis Generation (e.g., Influenza, COVID-19, Chronic Fatigue Syndrome)

Drug repurposing, the process of identifying new uses for existing drugs, offers an accelerated pathway for therapeutic development. nih.gov Norketotifen is being actively investigated in this context for several conditions characterized by significant inflammatory or immune-mediated pathology. pharmaceutical-technology.com

Influenza: Preclinical research has identified ketotifen (B1218977), the prodrug of norketotifen, as a compound with anti-influenza A activity. nih.govnih.gov In mouse models, ketotifen treatment led to a reduction in viral lung titers. nih.gov This has generated the hypothesis that norketotifen, as the active metabolite, may be a key mediator of this effect and could be developed as a treatment for influenza and other influenza-like viral infections. pharmaceutical-technology.comclinicaltrials.gov The therapeutic rationale is based on targeting cellular proteins involved in the viral life cycle, which may offer a broader spectrum of activity and a higher barrier to resistance compared to drugs targeting viral proteins directly. nih.gov

COVID-19: Norketotifen is under development for the treatment of Coronavirus Disease 2019 (COVID-19). pharmaceutical-technology.com The hypothesis for its use stems from the significant role of hyperinflammation and mast cell activation in severe COVID-19. clinicaltrials.gov The parent compound, ketotifen, has been studied for its ability to inhibit SARS-CoV-2 replication in vitro, particularly in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and naproxen, with which it may have an additive or synergistic effect. nih.govnih.gov The potential mechanism involves mitigating the excessive immune response, as mast cells are strongly activated during SARS-CoV-2 infection and contribute to the vascular leakage seen in severe cases. clinicaltrials.gov By stabilizing mast cells and exerting broad anti-inflammatory effects, norketotifen could potentially modulate disease progression. nih.gov

Chronic Fatigue Syndrome (Myalgic Encephalomyelitis/ME/CFS): Emergo Therapeutics is advancing norketotifen through Phase I clinical development for the treatment of ME/CFS. pharmaceutical-technology.com This initiative is based on the growing body of evidence suggesting that ME/CFS is a complex, multi-system disease with an underlying neuroinflammatory component. nih.govhealthrising.org Mast cell activation is hypothesized to play a role in the pathophysiology of ME/CFS and Long COVID, particularly in the symptom of post-exertional malaise (PEM). mecfsmc.eu Retrospective clinical data on the off-label use of ketotifen showed a significant reduction in PEM for a majority of patients with ME/CFS and Long COVID who continued the treatment. mecfsmc.eu As the non-sedating, active metabolite, norketotifen is being investigated as a more targeted therapeutic option to address these underlying immunological dysfunctions. nih.govmecfsmc.eu

Table 1: Norketotifen in Drug Repurposing: Rationale and Preclinical Status

| Condition | Hypothesized Mechanism of Action | Supporting Evidence (Preclinical/Clinical) | Development Status for Norketotifen |

| Influenza | Inhibition of viral life cycle via host-cell targets; anti-inflammatory effects. nih.gov | Parent drug (ketotifen) reduced viral lung titers in mice. nih.gov | Under development for flu and flu-like viral infections. pharmaceutical-technology.comclinicaltrials.gov |

| COVID-19 | Mast cell stabilization to reduce hyperinflammation and vascular leakage; potential antiviral effects. clinicaltrials.govnih.gov | Parent drug (ketotifen) showed in vitro inhibition of SARS-CoV-2 replication. nih.govnih.gov | Under development. pharmaceutical-technology.com |

| ME/CFS | Modulation of neuroinflammation; stabilization of mast cells implicated in post-exertional malaise (PEM). healthrising.orgmecfsmc.eu | Parent drug (ketotifen) showed efficacy in reducing PEM in a retrospective clinical analysis of ME/CFS patients. mecfsmc.eu | Phase I Clinical Trial. pharmaceutical-technology.com |

Investigating Norketotifen in Multi-system Inflammatory and Allergic Conditions

Norketotifen's unique combination of antihistaminic and anti-inflammatory actions makes it a subject of investigation for complex conditions that involve both allergic and broader inflammatory pathways, such as atopic dermatitis and allergic rhinitis. medpath.comspringer.com

The compound's therapeutic potential in these conditions is attributed to a multi-faceted mechanism of action:

Mast Cell Stabilization: Like its parent compound, norketotifen is a potent mast cell stabilizer, inhibiting the release of histamine (B1213489) and other inflammatory mediators that drive allergic reactions. researchgate.netwikipedia.org

Inhibition of Eosinophil Accumulation: It has been identified as a potent inhibitor of the accumulation of eosinophils, which are key effector cells in allergic inflammation responsible for tissue damage. This action is crucial in chronic allergic conditions like atopic dermatitis and asthma. nih.gov

Dual Histamine Receptor Antagonism: A significant finding is that norketotifen acts as an antagonist at both histamine H1 and H4 receptors. While H1 receptor blockade is the basis for traditional antihistamines, the additional antagonism of the H4 receptor represents a novel therapeutic strategy. The H4 receptor is primarily expressed on immune cells and is involved in modulating immune responses, such as eosinophil chemotaxis. This dual antagonism allows norketotifen to potentially exert a more comprehensive control over the allergic inflammatory cascade.

Cytokine and Chemokine Modulation: Research has demonstrated that norketotifen can directly modulate key inflammatory signaling molecules. It produces a dose-dependent inhibition of the release of the pro-inflammatory cytokine TNF-α. nih.govwikipedia.org Furthermore, based on the activity of its parent compound and related derivatives, it is hypothesized to reduce the production of various chemokines, such as RANTES (CCL5) and MCP-1 (CCL2), which are responsible for recruiting immune cells to sites of inflammation.

These mechanisms are being explored in clinical studies for conditions such as allergic rhinitis and mild to moderate atopic dermatitis. medpath.comspringer.comclinicaltrialsgps.com

Structure-Activity Relationship (SAR) Studies of Norketotifen and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its pharmacological effects. science.govmdpi.com For norketotifen, SAR studies have been crucial in differentiating its profile from that of ketotifen and in guiding further development.

The key structural modification that defines norketotifen is the absence of the N-methyl group on the piperidine (B6355638) ring, a result of the N-demethylation of ketotifen in the liver. nih.gov This single structural change is primarily responsible for the significantly reduced sedative properties of norketotifen compared to its parent compound. nih.govresearchgate.net

A more nuanced aspect of norketotifen's structure is its atropisomerism. Due to restricted rotation around a single bond, norketotifen exists as two stable, optically active isomers: (S)-Norketotifen (SN) and (R)-Norketotifen (RN). evitachem.com SAR studies have revealed stereoselective interactions with histamine receptors:

The (S)-Norketotifen isomer exhibits a lower affinity for histamine H1 receptors within the central nervous system (CNS) compared to both the (R)-isomer and ketotifen itself. nih.gov

This lower CNS H1 receptor affinity is the primary structural reason for the reduced sedative potential of S-norketotifen, as brain uptake studies did not show stereoselective transport. nih.gov

Further research into derivatives, such as 10-hydroxy-norketotifen (formed by the reduction of the ketone group), continues to build a comprehensive SAR profile, aiming to optimize therapeutic activity while minimizing off-target effects. golden.com

Table 2: Structure-Activity Relationship of Ketotifen and Norketotifen Isomers

| Compound | Key Structural Feature | Biological Activity/Property |

| Ketotifen | N-methyl group on piperidine ring. | Potent H1 antihistamine, mast cell stabilizer, significant sedative effects. nih.govwikipedia.org |